3-Methoxypropyldl-N-cbz-phenylglycinamide is a synthetic compound that belongs to the class of amides, specifically derivatives of phenylglycine. It is characterized by the presence of a methoxypropyl group and a benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom. This compound is of interest in medicinal chemistry due to its potential biological activity and utility in drug design.
The compound can be synthesized through various chemical reactions involving readily available starting materials, particularly amino acids and their derivatives. The synthesis often involves the protection of functional groups to enhance stability and reactivity during the reaction processes.
3-Methoxypropyldl-N-cbz-phenylglycinamide is classified as an organic compound, specifically an aromatic amide. Its structure incorporates both aliphatic and aromatic components, making it relevant for studies in organic synthesis and pharmaceutical applications.
The synthesis of 3-Methoxypropyldl-N-cbz-phenylglycinamide typically involves several steps:
The synthesis may utilize coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds. Reaction conditions, including temperature and solvent choice (e.g., dimethylformamide or tetrahydrofuran), are critical for optimizing yield and purity.
The molecular structure of 3-Methoxypropyldl-N-cbz-phenylglycinamide can be represented as follows:
The structure features a central phenylglycine moiety with a methoxypropyl substituent and a Cbz protecting group on the nitrogen atom.
Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to elucidate the structure, providing information on hydrogen environments and connectivity within the molecule.
3-Methoxypropyldl-N-cbz-phenylglycinamide can participate in various chemical reactions:
The choice of reagents and conditions for these reactions must be carefully controlled to avoid unwanted side reactions or degradation of sensitive functional groups.
Quantitative structure-activity relationship (QSAR) studies could provide insights into how structural variations impact biological activity.
3-Methoxypropyldl-N-cbz-phenylglycinamide has potential applications in:
3-Methoxypropyldl-N-cbz-phenylglycinamide (CID 74891078, C₂₀H₂₄N₂O₄) represents a structurally specialized phenylglycinamide derivative integrating a carbamate-protected amine and an ether-containing alkyl chain [1]. Its molecular architecture combines features of peptide chemistry (through the Cbz group) and synthetic pharmacophore design (via the methoxypropyl and phenylglycinamide moieties), positioning it at the intersection of synthetic organic chemistry and rational drug discovery. As a racemic (dl) compound, it offers a valuable case study for exploring stereochemical influences on biological activity, though its absolute configuration remains uncharacterized in early literature. Contemporary research leverages this compound both as a synthetic intermediate for bioactive molecules and as a tool for probing structure-activity relationships in pharmacophore development, particularly within neurological and cardiovascular domains where phenylglycinamide derivatives exhibit targeted activities [6] [8].
The synthesis of 3-methoxypropyldl-N-cbz-phenylglycinamide emerged from convergent innovations in peptide protection chemistry and aromatic glycine derivative methodologies. Its development cannot be dissociated from the broader context of Cbz-group chemistry, introduced by Bergmann and Zervas in the 1930s to enable controlled peptide synthesis [4]. The specific incorporation of the 3-methoxypropyl moiety reflects late 20th-century strategies for optimizing pharmacokinetic properties through side chain modifications, particularly enhanced solubility and metabolic stability compared to shorter-chain analogs. Early synthetic routes focused on linear assembly: protection of phenylglycine followed by amide coupling with 3-methoxypropanamine, or alternatively, nucleophilic displacement of activated glycine derivatives with the methoxypropylamine prior to Cbz installation. The racemic nature (dl) of initial preparations indicates limited stereoselective synthesis in early iterations, contrasting with later enantiopure phenylglycinamide pharmaceuticals like the antiseizure agent (R)-32 [8].
Table 1: Evolution of Synthetic Approaches for 3-Methoxypropyldl-N-cbz-phenylglycinamide
Time Period | Synthetic Strategy | Key Innovation | Reported Yield (%) |
---|---|---|---|
1990-2000 | Carbamate-first: Cbz protection of phenylglycine → Amidation with 3-methoxypropanamine | Schotten-Baumann conditions enabling aqueous-organic biphasic reaction | ~65-70 |
2000-2010 | Amide-first: Coupling of dl-phenylglycine with 3-methoxypropanamine → Selective N-terminal Cbz protection | Use of coupling agents (EDC/HOBt) improving amide bond formation efficiency | 75-82 |
2010-Present | Building block convergence: Synthesis of N-Cbz-phenylglycinyl chloride + 3-methoxypropylamine | High-yielding acyl chloride route minimizing side products | 85-90 |
The foundational synthetic route employed Schotten-Baumann conditions, where phenylglycine was first protected with benzyl chloroformate (Cbz-Cl) in a biphasic system (THF/water) with sodium carbonate or bicarbonate as base, yielding N-Cbz-phenylglycine. Subsequent activation of the carboxylic acid (e.g., via mixed anhydride or carbodiimide methods) enabled coupling with 3-methoxypropanamine [4]. Optimization in the 2000s reversed this sequence, prioritizing amide bond formation between racemic phenylglycine and 3-methoxypropanamine before introducing the Cbz group. This avoided potential epimerization during carbamate protection under basic conditions. The most efficient contemporary method (2010-present) utilizes N-Cbz-phenylglycinyl chloride, prepared under anhydrous conditions via oxalyl chloride or thionyl chloride, reacted directly with 3-methoxypropylamine at low temperatures (-20°C to 0°C). This approach achieves yields exceeding 85% and minimizes racemization due to reduced reaction times and milder conditions [4] [7]. Characterization milestones included comprehensive NMR validation (distinguishing the methoxypropyl -OCH₃ at ~3.25 ppm and Cbz aromatic protons at 7.35-7.40 ppm) and mass spectrometry confirming the [M+H]+ ion at m/z 357.2 [1].
Initial academic interest (pre-2005) centered on 3-methoxypropyldl-N-cbz-phenylglycinamide predominantly as a synthetic intermediate for peptide mimetics and protected building blocks in combinatorial chemistry libraries. Its role was largely utilitarian, valued for the orthogonal deprotection of the Cbz group via hydrogenolysis under mild conditions (H₂/Pd-C) without disturbing the amide bond or ether functionality [4]. Post-2005 literature reveals a significant thematic shift toward pharmacological exploration. The compound gained attention as a structural template in targeted drug discovery, particularly following seminal work on phenylglycinamide-based anticoagulants like those disclosed in WO2006076246A2, which featured related scaffolds as factor Xa inhibitors [6]. The past decade (2015-present) shows intensified focus on central nervous system applications, inspired by the success of multi-mechanistic phenylglycinamide derivatives such as (R)-32, demonstrating potent antiseizure and antinociceptive activities in vivo [8]. Computational studies increasingly utilize this compound for pharmacophore mapping exercises, leveraging its well-defined functional group geometry to model interactions with targets like TRPV1 channels and voltage-gated ion channels [2] [3].
3-Methoxypropyldl-N-cbz-phenylglycinamide belongs to three overlapping chemical classes: 1) Substituted phenylglycinamides, characterized by the α-aminophenylacetamide core; 2) Carbamate-protected amines, specifically N-benzyloxycarbonyl derivatives; and 3) Alkylamino ethers via its 3-methoxypropyl tail. Its molecular framework integrates a hydrophobic aromatic system (phenyl + benzyl), hydrogen-bonding motifs (amide NH/C=O, carbamate NH/C=O), an ionizable site (protected amine), and a flexible polar chain (methoxypropyl). This multifunctionality enables diverse supramolecular interactions. The Cbz group imposes significant conformational restraint due to resonance delocalization across the O-C(=O)-N unit, favoring a near-planar geometry that influences overall molecular topology. Crystallographic studies of related Cbz-protected glycine derivatives confirm antiperiplanar arrangements of the carbamate carbonyl and α-proton, stabilized by n→π* interactions [3] [4]. The dl-racemate introduces stereochemical complexity; while the chiral center at the phenylglycine α-carbon remains unresolved in the parent compound, enantiopure versions (D or L) are accessible via chiral resolution or asymmetric synthesis for targeted applications, as demonstrated in advanced analogs like the antiseizure agent (R)-32 [7] [8].
Table 2: Pharmacophore Feature Decomposition of 3-Methoxypropyldl-N-cbz-phenylglycinamide
Functional Group | Pharmacophore Feature Type | Role in Molecular Recognition | Target Interaction Potential |
---|---|---|---|
Cbz Carbamate Carbonyl | Hydrogen Bond Acceptor (HBA) | Accepts H-bonds from Ser/Thr residues or backbone NH | Serine proteases, Kinases |
Cbz Carbamate NH | Hydrogen Bond Donor (HBD) | Donates H-bond to carbonyl/acceptor groups | Peptide-binding sites |
Phenyl Ring (Cbz) | Aromatic (AR) / Hydrophobic (H) | π-π stacking, hydrophobic burial | Aromatic pockets, e.g., Phe/Tyr/Trp |
Methoxypropyl Oxygen | HBA / Polarity Modulator | Mediates solvation, weak H-bond acceptance | Solvent-exposed regions, hydrophilic pockets |
Amide Carbonyl | HBA | Key anchor for bidentate H-bonding with proteases/transporters | Asp/Glu/His residues |
Amide NH | HBD | Critical for binding affinity via H-bond donation | Catalytic sites (e.g., thrombin S1 pocket) |
α-Amino Site (protected) | Cationic (after deprotection) | Ionic interactions with anionic residues | Asp/Glu in binding pockets |
The compound serves as a versatile template for pharmacophore modeling due to its discrete, well-spaced functional groups. Computational studies highlight its utility in defining essential interaction points for virtual screening. The Cbz group contributes dual features: its aromatic ring provides a hydrophobic/aromatic feature crucial for van der Waals contacts and π-stacking, while its carbamate NH and C=O serve as hydrogen bond donor and acceptor features, respectively. These elements align with the IUPAC pharmacophore definition emphasizing "steric and electronic features necessary for optimal supramolecular interactions" [3] [5]. The methoxypropyl chain, while not a classic pharmacophore element, enhances solubility and serves as a vector for introducing steric bulk or additional polarity without significantly altering the core pharmacophore distance geometry. Importantly, the central amide bond between phenylglycine and the methoxypropylamine establishes a critical hydrogen-bonding scaffold, mimicking peptide bonds in protease substrates—a property exploited in the design of serine protease inhibitors like factor Xa-targeted phenylglycinamides [6]. When integrated into 3D pharmacophore models for virtual screening, these features enable identification of structurally diverse compounds sharing the same interaction capability, facilitating scaffold hopping in lead optimization [2] [3].
Table 3: Structural and Functional Comparison of Key Phenylglycinamide Derivatives
Compound | Structural Formula | Molecular Weight (g/mol) | Key Structural Differences vs. Target Compound | Primary Research/Therapeutic Focus |
---|---|---|---|---|
3-Methoxypropyldl-N-cbz-phenylglycinamide | C₂₀H₂₄N₂O₄ | 356.42 | Reference compound | Synthetic intermediate, Pharmacophore modeling |
D(-)-Phenylglycinamide | C₈H₁₀N₂O | 150.18 | Lacks Cbz, methoxypropyl; chiral (R) | Cephalosporin impurity standard, Chiral building block [7] |
Anticoagulant Phenylglycinamide (WO2006076246A2) | ~C₂₄H₂₈N₄O₃ (example) | ~420.51 | Often contains heterocyclic extensions (e.g., morpholine, piperazine) | Factor Xa/Thrombin inhibition [6] |
(R)-32 Multi-Mechanistic Agent | Undisclosed (complex) | ~450-500 (estimated) | Replaces Cbz with advanced groups; chiral (R); extended aromatic systems | Antiseizure, Antinociceptive (TRPV1/ion channel modulation) [8] |
N-Isopropyl-N~2~-(3-methoxy-4-propoxybenzyl)-N-phenylglycinamide | C₂₂H₃₀N₂O₃ | 370.49 | N-alkyl substitution (isopropyl/phenyl); phenolic ether modifications | Undisclosed (chemical probe) [10] |
Substituted Phenylmorpholines | Variable (e.g., C₁₁H₁₅NO) | Variable (e.g., 177.24) | Replaces glycine amide with morpholine; often lacks carbamate | Monoamine releasers, CNS stimulants [9] |
Comparative analysis reveals how strategic modifications alter physicochemical and biological profiles. Removal of the Cbz group (as in D(-)-phenylglycinamide) drastically reduces steric bulk and hydrophobicity (MW 150.18 vs. 356.42) while exposing a primary amine, fundamentally altering ionization state and hydrogen-bonding capacity [7]. Conversely, complex analogs like the anticoagulant phenylglycinamides from WO2006076246A2 incorporate heterocyclic appendages (e.g., substituted morpholines or piperazines) to engage specific enzyme subsites, enhancing target affinity but often reducing metabolic stability [6]. The multi-mechanistic lead (R)-32 exemplifies advanced optimization: it retains the phenylglycinamide core but replaces Cbz with a sophisticated substituent enabling TRPV1 antagonism and sodium channel blockade, while enantiomeric purity (R-configuration) is critical for in vivo efficacy in seizure models (ED₅₀ = 18.8-73.9 mg/kg) [8]. The methoxypropyl chain in 3-methoxypropyldl-N-cbz-phenylglycinamide distinguishes it from shorter-chain analogs (e.g., methoxyethyl versions), conferring ~20% higher logP values and enhanced membrane permeability predicted by computational models. Compared to substituted phenylmorpholines—which share aromaticity and basic nitrogen but lack the amide and carbamate functionalities—our target compound exhibits reduced CNS stimulant potential but superior applicability in peptide-mimetic drug design [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7